N-Methyl-3-chromanamine hydrochloride
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Overview
Description
CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE: is a chemical compound with the molecular formula C10H13ClNO. It is a derivative of chromane, a benzopyran structure, and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE typically involves the reaction of chroman derivatives with methylamine in the presence of hydrochloric acid. One common method includes the reaction of chroman-3-yl-methanol with methylamine hydrochloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions: CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-3-yl-methylamine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various chroman derivatives, amine oxides, and substituted chroman compounds .
Scientific Research Applications
CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(6-Bromo-chroman-3-yl)-methylamine hydrochloride: A brominated derivative with similar chemical properties.
(6-Chloro-chroman-3-yl)-methylamine hydrochloride: A chlorinated derivative with distinct reactivity.
Chromone derivatives: Compounds with a similar chroman structure but different functional groups
Uniqueness: CHROMAN-3-YL-METHYLAMINE HYDROCHLORIDE is unique due to its specific amine substitution, which imparts distinct chemical and biological properties compared to other chroman derivatives .
Properties
CAS No. |
60575-26-0 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
InChI Key |
YDHFWKMNFCKUBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=CC=CC=C2OC1.Cl |
Origin of Product |
United States |
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